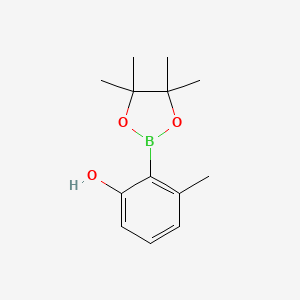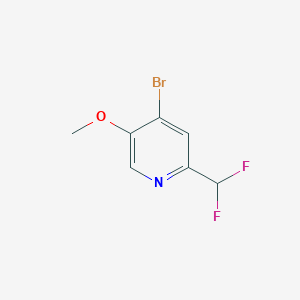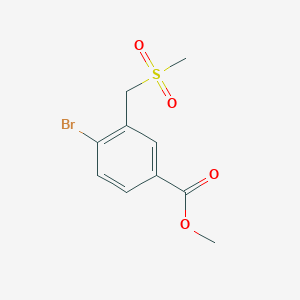
Methyl 4-bromo-3-((methylsulfonyl)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-3-((methylsulfonyl)methyl)benzoate: is a chemical compound characterized by a bromine atom and a methylsulfonyl group attached to a benzene ring, which is further esterified with methanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating 4-methylbenzoic acid followed by esterification with methanol.
Methylsulfonylation: The methylsulfonyl group can be introduced through a reaction with methanesulfonyl chloride in the presence of a base.
Esterification: The final step involves esterification with methanol under acidic conditions.
Industrial Production Methods:
Batch Process: The compound is typically produced in a batch process where each step is carried out sequentially in separate reactors.
Continuous Process: For large-scale production, a continuous process involving a series of reactors connected in a loop can be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to hydrogen bromide using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide, acetone.
Major Products Formed:
Oxidation: Methyl 4-bromo-3-((methylsulfonyl)methyl)benzene sulfone.
Reduction: Methyl 4-bromo-3-(methylsulfonyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of sulfonate groups with biological macromolecules. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfonate group can form hydrogen bonds and ionic interactions, while the bromine atom can participate in halogen bonding. These interactions can modulate biological processes and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-bromo-3-(methylsulfonyl)benzoate: Similar structure but without the additional methyl group.
Methyl 4-bromo-3-(methoxy)benzoate: Similar structure but with a methoxy group instead of a methylsulfonyl group.
Uniqueness: Methyl 4-bromo-3-((methylsulfonyl)methyl)benzoate is unique due to the presence of both a bromine atom and a methylsulfonyl group, which can lead to diverse chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C10H11BrO4S |
|---|---|
Molekulargewicht |
307.16 g/mol |
IUPAC-Name |
methyl 4-bromo-3-(methylsulfonylmethyl)benzoate |
InChI |
InChI=1S/C10H11BrO4S/c1-15-10(12)7-3-4-9(11)8(5-7)6-16(2,13)14/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
FCNAMGHCGUMGDG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)Br)CS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]hydroxyacetonitrile](/img/structure/B15365400.png)



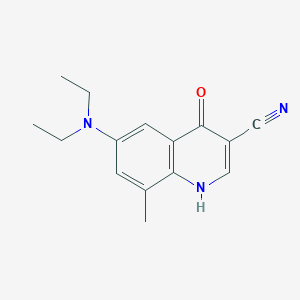


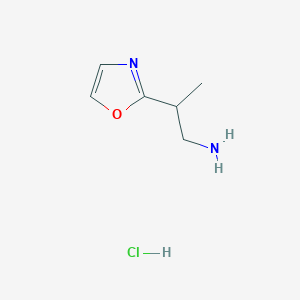
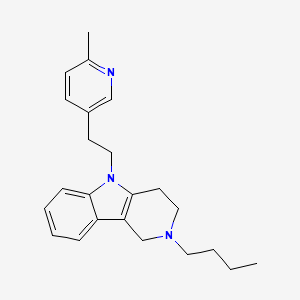
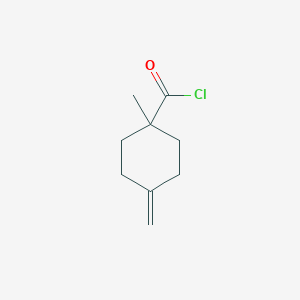
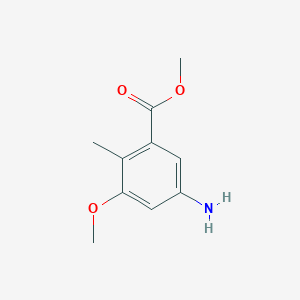
![2-methoxy-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B15365484.png)
